1-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a heterocyclic molecule featuring a piperidine core modified with a 3,5-dimethylisoxazole acetyl group and a 4-methyl-3-(trifluoromethyl)-1,2,4-triazol-5-one moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isoxazole ring may contribute to π-π stacking interactions in target binding .
Properties
IUPAC Name |
2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O3/c1-9-12(10(2)27-21-9)8-13(25)23-6-4-11(5-7-23)24-15(26)22(3)14(20-24)16(17,18)19/h11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRUQHAGIQZBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of piperidine-linked triazolone derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparison of Structural Analogs
Key Observations:
Substituent Effects: Halogenated Groups (e.g., bromo, chloro): Enhance binding to hydrophobic pockets in enzymes via halogen bonding . Trifluoromethyl Group: Increases metabolic stability and bioavailability compared to methyl or hydrogen analogs . Isoxazole vs.
Synthetic Accessibility :
- Analogs in and were synthesized via piperidine acetylation followed by cyclocondensation reactions. The target compound likely employs similar steps, with the 3,5-dimethylisoxazole-4-acetyl chloride as a key intermediate .
Biological Performance: Compounds with trifluoromethyl groups (e.g., the target) show prolonged half-lives in preclinical models compared to non-fluorinated analogs . Isoxazole-containing derivatives in demonstrated moderate activity against kinase targets (IC₅₀: 50–100 nM), suggesting the target compound may exhibit comparable or improved potency .
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